molecular formula C10H13ClN2O2 B1524527 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 79105-51-4

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1524527
CAS No.: 79105-51-4
M. Wt: 228.67 g/mol
InChI Key: DDUINLVLNDWJSO-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2,3-dihydro-1H-indol-2-one with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is subsequently purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it can inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring indole derivative with similar structural features.

    Serotonin: A neurotransmitter that shares structural similarities with the compound.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also structurally related to the compound.

Uniqueness

What sets 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with certain receptors and enzymes, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-aminoethyl)-3-hydroxy-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13;/h1-4,14H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUINLVLNDWJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79105-51-4
Record name 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 3
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 4
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 5
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 6
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride

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